(2-Phenylbenzo[d]oxazol-5-yl)methanamine
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Overview
Description
(2-Phenylbenzo[d]oxazol-5-yl)methanamine is an organic compound with the molecular formula C14H12N2O It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylbenzo[d]oxazol-5-yl)methanamine typically involves the formation of the benzoxazole ring followed by the introduction of the phenyl and methanamine groups. One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Subsequent reactions introduce the phenyl and methanamine groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yielding reactions, efficient purification techniques, and the minimization of by-products .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylbenzo[d]oxazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
(2-Phenylbenzo[d]oxazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of (2-Phenylbenzo[d]oxazol-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-Amino-2-phenylbenzo[d]oxazol-7-yl)methoxy-3,5-dichlorophenylpropanoic acid hydrochloride
- 2-(3-Aminophenyl)benzo[d]oxazol-5-amine
- 2-(3-Aminophenyl)benzo[d]oxazol-6-amine
Uniqueness
(2-Phenylbenzo[d]oxazol-5-yl)methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-phenyl-1,3-benzoxazol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-10-6-7-13-12(8-10)16-14(17-13)11-4-2-1-3-5-11/h1-8H,9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGZGRCLSBQDOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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